"4-Amino-2-(trifluoromethoxy)benzonitrile CAS 609783-06-4"
"4-Amino-2-(trifluoromethoxy)benzonitrile CAS 609783-06-4"
Executive Summary
4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4) is a specialized fluorinated intermediate critical to modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. Distinguished by the trifluoromethoxy (-OCF₃) group, this scaffold offers a unique balance of physicochemical properties—acting as a "super-lipophilic" bioisostere of the methoxy group while providing superior metabolic stability compared to non-fluorinated analogs.
This guide provides a rigorous technical analysis of the compound, focusing on scalable synthesis, chemoselective reduction strategies, and its application in Structure-Activity Relationship (SAR) optimization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 609783-06-4 |
| IUPAC Name | 4-Amino-2-(trifluoromethoxy)benzonitrile |
| Molecular Formula | C₈H₅F₃N₂O |
| Molecular Weight | 202.13 g/mol |
| Structure | Benzonitrile core; 4-NH₂, 2-OCF₃ |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~2.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 |
| Key Pharmacophore | Electron-withdrawing -CN and -OCF₃; Electron-donating -NH₂ |
Strategic Synthesis: The Chemoselective Challenge
The synthesis of CAS 609783-06-4 presents a specific chemoselective challenge: reducing a nitro group to an aniline without compromising the sensitive nitrile functionality. Standard hydrogenation (H₂/Pd-C) or strong hydride reductions (LiAlH₄) often lead to over-reduction, converting the nitrile to a benzylamine.
Retrosynthetic Analysis
The most robust industrial route bypasses direct trifluoromethoxylation (which is harsh and non-selective) by utilizing a pre-functionalized halogenated precursor.
Figure 1: Retrosynthetic logic prioritizing the integrity of the nitrile group.
Validated Synthetic Protocol
Step 1: Cyanation of the Halogenated Precursor
Reaction: Nucleophilic aromatic substitution (
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Reagents: Copper(I) cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP).
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Conditions: 150–160°C, inert atmosphere (N₂/Ar).
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Mechanism: The electron-withdrawing nitro group at the para position activates the C-Br bond, facilitating displacement by the cyanide ion.
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Protocol:
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Dissolve 1-bromo-2-(trifluoromethoxy)-4-nitrobenzene (1.0 eq) in dry NMP.
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Add CuCN (1.2 eq).
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Heat to 160°C for 4–6 hours. Monitor by HPLC.
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Workup: Cool to RT. Pour into aqueous ethylenediamine or ammonia (to complex copper salts). Extract with ethyl acetate.[1]
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Step 2: Chemoselective Nitro Reduction
Objective: Reduce -NO₂ to -NH₂ while preserving -CN.
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Recommended Method: Iron powder reduction (Bechamp conditions) or Tin(II) chloride.
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
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Why this works: This method operates under mild, near-neutral conditions via an electron transfer mechanism that is thermodynamically insufficient to reduce the nitrile triple bond.
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Protocol:
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Suspend 4-nitro-2-(trifluoromethoxy)benzonitrile (1.0 eq) in EtOH/H₂O (3:1).
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Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq, <325 mesh).
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Heat to reflux (approx. 78°C) with vigorous stirring for 2 hours.
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Validation: TLC should show disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.
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Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Recrystallize from Ethanol/Heptane.
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Applications in Medicinal Chemistry
The "Super-Lipophilic" Effect
The trifluoromethoxy group is a critical tool for modulating the physicochemical profile of a drug candidate. Unlike the methoxy (-OMe) group, the -OCF₃ group is:
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Metabolically Stable: The C-F bonds prevent oxidative demethylation (a common clearance pathway for -OMe).
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Lipophilic: It significantly increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
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Orthogonal Conformation: The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring, enforcing specific binding geometries in kinase pockets.
SAR Optimization Workflow
The following diagram illustrates how CAS 609783-06-4 serves as a pivot point in lead optimization.
Figure 2: Strategic utility of the scaffold in improving pharmacokinetic (PK) profiles.
Handling & Safety (E-E-A-T)
Hazard Classification:
Critical Handling Protocols:
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Cyanide Precursors: If synthesizing via Step 1, extreme caution with CuCN is required. All waste must be treated with bleach (sodium hypochlorite) to quench active cyanide before disposal.
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Dust Control: The final amine is a light, fluffy solid. Use a static-dissipative weighing station to prevent inhalation or contamination.
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Storage: Store under nitrogen at 2–8°C. The amine can oxidize slowly upon prolonged exposure to air and light.
References
-
Knust, H., Stadler, H., & Thomas, A. W. (2006). Benzimidazole derivatives. U.S. Patent Application No. 2006/0079507. Washington, DC: U.S. Patent and Trademark Office.
- Leroux, F. R., Manteau, B., Jaenicke, J. P., & Vors, J. P. (2008). The Trifluoromethoxy Group: Synthetic Approaches and Biological Applications. Chemical Reviews, 108(12), 5406-5441. (Contextual grounding for OCF3 chemistry).
-
BenchChem Technical Data. (2025). Safety and Handling of Fluorinated Benzonitriles.
-
PubChem Compound Summary. (2025). 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4). National Center for Biotechnology Information.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitro-2-(trifluoromethyl)benzonitrile 97 320-47-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE [drugs.ncats.io]
